molecular formula C10H14ClNO2S B2871110 2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 103464-03-5

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2871110
CAS No.: 103464-03-5
M. Wt: 247.74
InChI Key: GCQCGWDSIZOHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound with a complex structure that includes a chloro group, a methoxyethyl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the intermediate: The reaction between 2-chloroacetyl chloride and 2-methoxyethylamine in the presence of a base such as triethylamine to form 2-chloro-N-(2-methoxyethyl)acetamide.

    Introduction of the thiophen-2-ylmethyl group: The intermediate is then reacted with thiophen-2-ylmethylamine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various types of chemical reactions, including:

    Substitution reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The thiophen-2-ylmethyl group can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the thiophen-2-ylmethyl group.

    Reduction: Reduced derivatives of the thiophen-2-ylmethyl group.

    Hydrolysis: Corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2-methoxyethyl)acetamide: Lacks the thiophen-2-ylmethyl group.

    N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the chloro group.

    2-chloro-N-(thiophen-2-ylmethyl)acetamide: Lacks the methoxyethyl group.

Uniqueness

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide is unique due to the presence of all three functional groups, which confer distinct chemical properties and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2S/c1-14-5-4-12(10(13)7-11)8-9-3-2-6-15-9/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQCGWDSIZOHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CC=CS1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.